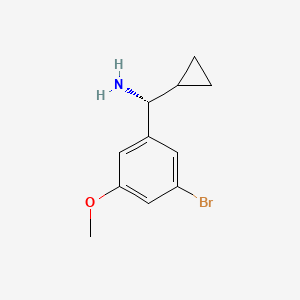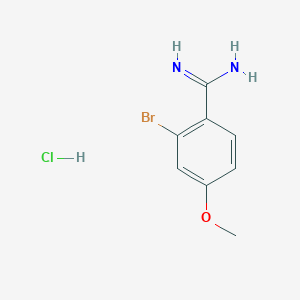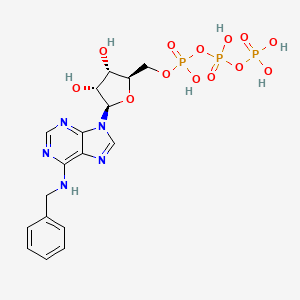![molecular formula C6H3BrClN3 B12844711 6-bromo-7-chloro-1H-benzo[d][1,2,3]triazole](/img/structure/B12844711.png)
6-bromo-7-chloro-1H-benzo[d][1,2,3]triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-7-chloro-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries. This compound, with its unique bromine and chlorine substitutions, exhibits interesting chemical properties that make it valuable in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-7-chloro-1H-benzo[d][1,2,3]triazole typically involves the halogenation of benzotriazole derivatives. One common method is the bromination and chlorination of 1H-benzo[d][1,2,3]triazole using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-halogenation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
6-bromo-7-chloro-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzotriazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
6-bromo-7-chloro-1H-benzo[d][1,2,3]triazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of corrosion inhibitors, UV stabilizers, and other specialty chemicals.
作用機序
The mechanism of action of 6-bromo-7-chloro-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 7-bromo-1H-benzo[d][1,2,3]triazole
- 6-chloro-1H-benzo[d][1,2,3]triazole
- 1H-benzo[d][1,2,3]triazole
Uniqueness
6-bromo-7-chloro-1H-benzo[d][1,2,3]triazole is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties. This dual halogenation can enhance its reactivity and binding affinity in various chemical and biological contexts, making it a valuable compound for research and industrial applications.
特性
分子式 |
C6H3BrClN3 |
|---|---|
分子量 |
232.46 g/mol |
IUPAC名 |
5-bromo-4-chloro-2H-benzotriazole |
InChI |
InChI=1S/C6H3BrClN3/c7-3-1-2-4-6(5(3)8)10-11-9-4/h1-2H,(H,9,10,11) |
InChIキー |
GGOXXPSZPVVKME-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NNN=C2C(=C1Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![1-[3-(Aminooxy)-1-propyn-1-yl]-3-fluorobenzene](/img/structure/B12844701.png)
